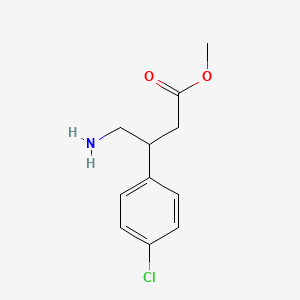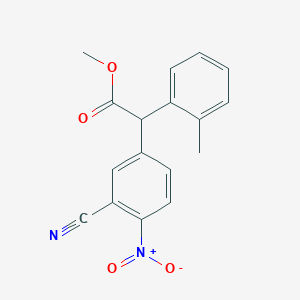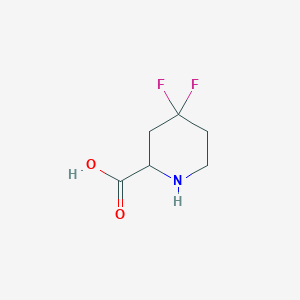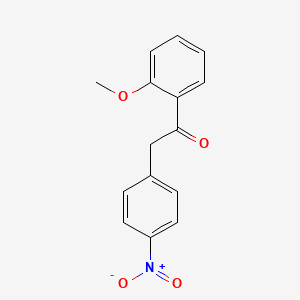
1-(3-(Difluoromethoxy)-4-fluorophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Difluoromethoxy)-4-fluorophenyl)ethanone is an organic compound characterized by the presence of difluoromethoxy and fluorophenyl groups attached to an ethanone backbone
Méthodes De Préparation
One common method involves the difluoromethylation of a precursor compound, such as 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one . This process can be achieved using various reagents and catalysts, including metal-based methods and radical chemistry . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(3-(Difluoromethoxy)-4-fluorophenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy or fluorophenyl groups are replaced by other functional groups.
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Cross-Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common reagents used in these reactions include metal catalysts, such as palladium or copper, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3-(Difluoromethoxy)-4-fluorophenyl)ethanone has several scientific research applications:
Agrochemicals: It is used in the synthesis of agrochemicals, where the presence of fluorine atoms can improve the efficacy and stability of the compounds.
Material Science: The compound is also explored for its potential use in material science, particularly in the development of new polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(3-(Difluoromethoxy)-4-fluorophenyl)ethanone depends on its specific application. In pharmaceuticals, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparaison Avec Des Composés Similaires
1-(3-(Difluoromethoxy)-4-fluorophenyl)ethanone can be compared with other similar compounds, such as:
3-(Difluoromethoxy)phenylacetylene: This compound also contains a difluoromethoxy group but differs in its overall structure and reactivity.
1-[3-(Difluoromethoxy)-4-(difluoromethyl)-2-sulfanylphenyl]ethanone: This compound has additional functional groups, which can alter its chemical properties and applications.
Propriétés
Formule moléculaire |
C9H7F3O2 |
|---|---|
Poids moléculaire |
204.15 g/mol |
Nom IUPAC |
1-[3-(difluoromethoxy)-4-fluorophenyl]ethanone |
InChI |
InChI=1S/C9H7F3O2/c1-5(13)6-2-3-7(10)8(4-6)14-9(11)12/h2-4,9H,1H3 |
Clé InChI |
MDEJHXUTJKNRNQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1)F)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(7-Methylthieno[2,3-c]pyridin-3-yl)ethanone](/img/structure/B15092532.png)
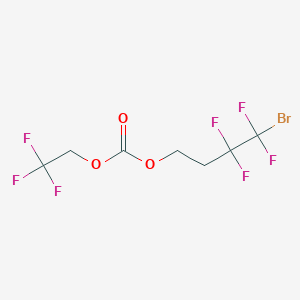
![4-((Diethylamino)methyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B15092545.png)
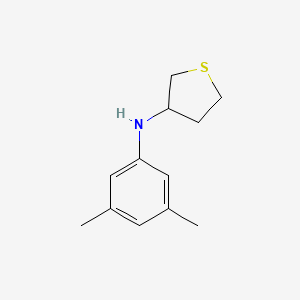
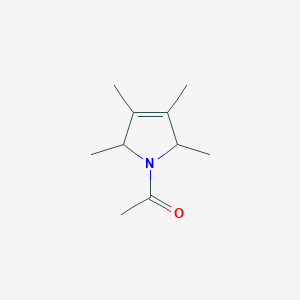
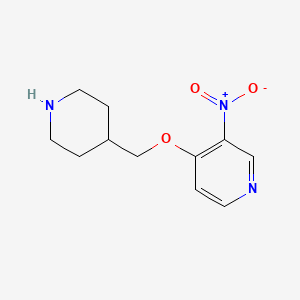
![2-cyclopropyl-4,5,6,7-tetrahydro-Oxazolo[5,4-c]pyridine](/img/structure/B15092568.png)

![3-[(2-Chlorophenyl)methyl]azetidine](/img/structure/B15092580.png)
